molecular formula C17H34O3 B8223407 11-Hydroxyheptadecanoic acid

11-Hydroxyheptadecanoic acid

Cat. No. B8223407
M. Wt: 286.4 g/mol
InChI Key: QSGIINWYDRDLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Hydroxyheptadecanoic acid is a useful research compound. Its molecular formula is C17H34O3 and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 11-Hydroxyheptadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Hydroxyheptadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Role in Resin Glycosides

Research on glycosidic acids from Convolvulus arvensis has identified compounds where 11-hydroxyheptadecanoic acid serves as the aglycone unit. These compounds are unique representatives of resin glycosides, highlighting the significance of 11-hydroxyheptadecanoic acid in plant-derived natural products (Fan et al., 2019).

2. Antimicrobial and Neurological Activities

A study on royal jelly from Greece discovered various fatty acid derivatives including 11-hydroxyheptadecanoic acid. These compounds showed antimicrobial activities against bacteria and fungi, indicating potential applications in treating infections. Additionally, its neurological effects were explored in a study on Ipomoea tyrianthina, where compounds including 11-hydroxyheptadecanoic acid exhibited antimycobacterial activity, cytotoxicity, and effects on the central nervous system, suggesting its relevance in neurological research (Melliou & Chinou, 2005); (León‐Rivera et al., 2008).

3. Applications in Green Chemistry

11-Hydroxyheptadecanoic acid has been synthesized chemoenzymatically from ricinoleic acid, showcasing an environmentally friendly approach. This process involves biotransformation and chemical transformation, emphasizing the acid's role in green chemistry and sustainable material production (Jang et al., 2016).

properties

IUPAC Name

11-hydroxyheptadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O3/c1-2-3-4-10-13-16(18)14-11-8-6-5-7-9-12-15-17(19)20/h16,18H,2-15H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGIINWYDRDLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Hydroxyheptadecanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Hydroxyheptadecanoic acid
Reactant of Route 2
11-Hydroxyheptadecanoic acid
Reactant of Route 3
11-Hydroxyheptadecanoic acid
Reactant of Route 4
11-Hydroxyheptadecanoic acid
Reactant of Route 5
11-Hydroxyheptadecanoic acid
Reactant of Route 6
11-Hydroxyheptadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.